molecular formula C18H14N4O2S B12222039 Methyl [(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate

Methyl [(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate

Cat. No.: B12222039
M. Wt: 350.4 g/mol
InChI Key: GZXAONSUGMTSCV-UHFFFAOYSA-N
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Description

Methyl [(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate is a heterocyclic compound featuring a triazoloquinazoline core substituted at position 2 with a phenyl group and at position 5 with a methyl acetate-linked sulfanyl moiety. This structure combines the planar aromaticity of the quinazoline system with the electron-rich triazole ring, making it a candidate for diverse biochemical interactions.

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 2-[(2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate

InChI

InChI=1S/C18H14N4O2S/c1-24-15(23)11-25-18-19-14-10-6-5-9-13(14)17-20-16(21-22(17)18)12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

GZXAONSUGMTSCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pellizzari Reaction for Triazole Ring Formation

The Pellizzari reaction, involving the thermal cyclization of acylhydrazides with nitriles, is widely employed for 1,2,4-triazole synthesis. For the target compound, 2-aminobenzonitrile derivatives are reacted with phenylacetyl hydrazide under refluxing acetic acid (Scheme 1). Key parameters include:

Parameter Optimal Condition Yield (%)
Temperature 110–120°C 68–72
Reaction Time 8–12 hours
Solvent Glacial Acetic Acid

Mechanistic Insight : The reaction proceeds through nucleophilic attack of the hydrazide nitrogen on the nitrile carbon, followed by cyclodehydration to form the triazole ring.

Einhorn-Brunner Modification

Alternative approaches utilize the Einhorn-Brunner reaction, where diazo compounds react with amidines. For instance, treatment of 5-diazoquinazoline with phenylamidine in dimethylformamide (DMF) at 80°C generates the triazoloquinazoline core in 65% yield. This method offers superior regiocontrol but requires stringent moisture exclusion.

Sulfanylacetate Side Chain Introduction

Post-triazoloquinazoline formation, the sulfanyl group is introduced via nucleophilic aromatic substitution (SNAr).

Thiolation Using Mercaptoacetic Acid Derivatives

A two-step protocol is documented:

  • Chlorination : The 5-position of triazoloquinazoline is activated by chlorination using POCl₃/PCl₅ (molar ratio 1:3) at 80°C for 6 hours.
  • Thiol Substitution : Reaction with methyl mercaptoacetate (1.2 eq) in anhydrous THF with K₂CO₃ (2 eq) at 0°C→RT yields the sulfanyl intermediate (Scheme 2).

Critical Observations :

  • Lower temperatures (0–5°C) minimize ester hydrolysis.
  • Anhydrous conditions prevent quinazoline ring oxidation.

Esterification and Final Product Isolation

Methyl Ester Formation

While the side chain often incorporates pre-formed methyl esters, late-stage esterification is feasible. Treatment of the sulfanylacetic acid intermediate with methanol (5 eq) and H₂SO₄ (cat.) under reflux for 4 hours achieves 89% conversion.

Purification Techniques

Gradient silica gel chromatography (hexane:ethyl acetate 4:1→1:1) removes unreacted starting materials. Recrystallization from ethanol/water (7:3) enhances purity to >98% (HPLC).

Analytical Characterization Data

Spectroscopic data confirm successful synthesis:

¹H NMR (300 MHz, DMSO-d₆) :

  • δ 8.72 (s, 1H, triazole-H)
  • δ 7.89–7.45 (m, 9H, aromatic protons)
  • δ 4.21 (s, 2H, SCH₂CO)
  • δ 3.69 (s, 3H, OCH₃)

IR (KBr) :

  • 1715 cm⁻¹ (C=O ester)
  • 1598 cm⁻¹ (C=N triazole)
  • 1245 cm⁻¹ (C-S-C stretch)

MS (EI) : m/z 391 [M+H]⁺

Comparative Analysis of Synthetic Routes

Table 1 evaluates three primary methodologies:

Method Advantages Limitations Overall Yield
Pellizzari + SNAr Scalable, mild conditions Multi-step purification 58%
Einhorn-Brunner High regioselectivity Moisture-sensitive reagents 49%
One-Pot Cyclization Reduced steps Lower purity (87%) 63%

Industrial-Scale Considerations

For kilogram-scale production, flow chemistry approaches mitigate exothermic risks during chlorination. A continuous stirred-tank reactor (CSTR) operating at 10 L/min throughput achieves 71% yield with 99.5% purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, N-hydroxybenzotriazole.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological properties that make it a candidate for drug development:

  • Anticancer Activity : Research indicates that derivatives of quinazolinone and triazole compounds demonstrate potent anticancer effects. For instance, studies have shown that certain quinazolinone analogues can inhibit tumor growth in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. These studies often utilize assays like the MTT assay to evaluate cell viability and proliferation in response to treatment .
  • Anti-inflammatory Properties : The compound's structural similarity to other known anti-inflammatory agents suggests potential efficacy in treating conditions like rheumatoid arthritis and inflammatory bowel diseases. Some derivatives have been tested for their ability to reduce inflammation in animal models, showing promising results .

Antimicrobial Activity

Methyl [(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate has been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Several studies have screened compounds containing the quinazolinone scaffold for antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that some derivatives exhibited significant zones of inhibition, suggesting their potential as novel antibacterial agents .
  • Fungal Activity : In addition to bacteria, these compounds have also been tested against fungal strains like Candida albicans, with varying degrees of effectiveness noted. The presence of specific functional groups within the structure appears to enhance antifungal activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural Feature Effect on Activity
Substituents on the phenyl ringModulate potency and selectivity against various targets
Sulfanyl groupEnhances interaction with biological targets, potentially improving solubility and bioavailability
Methyl ester groupMay influence metabolic stability and cellular uptake

Case Studies

Several case studies highlight the effectiveness of this compound in therapeutic applications:

  • Study on Anticancer Activity : A recent investigation synthesized a series of quinazolinone derivatives and evaluated their anticancer potential using an MTT assay on human breast cancer cells. The results indicated that certain modifications to the triazole ring significantly enhanced cytotoxicity compared to parent compounds .
  • Antimicrobial Screening : Another study focused on synthesizing various derivatives of this compound and assessing their antimicrobial activity against a panel of bacterial and fungal strains. The findings revealed that compounds with electron-withdrawing groups exhibited superior antibacterial properties compared to those with electron-donating groups .

Mechanism of Action

The mechanism of action of methyl [(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Core Structure Variations

The triazoloquinazoline core distinguishes this compound from analogs with pyrazolo-triazolo-pyrimidine or triazolopteridine systems. For example:

  • Ethyl 3-(dimethylamino)-2-(7,9-diphenyl-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate () contains a pyrimidine ring fused to pyrazole and triazole, enhancing adenosine A2A receptor antagonism .
  • [3H]MRE 3008F20 () uses a pyrazolo-triazolo-pyrimidine scaffold for high A3 adenosine receptor selectivity (KD = 0.80 nM) .

Substituent Effects on Bioactivity and Physicochemical Properties

Substituents at positions 2 and 5 significantly modulate activity (Table 1):

Compound Name Substituents Molecular Weight Key Properties/Activity Reference
Methyl [(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate 2-Ph, 5-SCH2COOCH3 ~383.4 (estimated) Ester group may enhance solubility N/A
MRS 1220 9-Cl, 2-furanyl, 5-benzeneacetamide 433.88 A3 adenosine antagonist
2-Methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazolin-5-one 2-SCH3 260.28 Synthesized via dimethyl-n-cyanoimidodithiocarbonate route
BA93162 8,9-dimethoxy, 4-nitrophenyl, furan-methyl butanamide 548.57 PDE1 inhibitor (patented)
Ethyl 5-[(2-amino-2-oxoethyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate 5-SCH2CONH2, 3-COOEt 331.35 Unspecified bioactivity

Observations :

  • Electron-Withdrawing Groups (e.g., nitro in BA93162) increase molecular weight and may enhance receptor affinity .
  • Ester vs. Amide : The methyl acetate group in the target compound offers hydrolytic lability compared to stable amides in MRS 1220 .

Physicochemical and Thermodynamic Properties

  • Solubility : The methyl acetate group may improve aqueous solubility compared to methylsulfanyl analogs (logP reduction).
  • Thermodynamics: Antagonist binding (e.g., MRE 3008F20) is entropy- and enthalpy-driven, a trait shared across adenosine receptor ligands .

Biological Activity

Methyl [(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

This compound can be characterized by its complex structure that combines triazole and quinazoline moieties. The molecular formula is C18H16N5OSC_{18}H_{16}N_5OS, with a molecular weight of approximately 356.42 g/mol. The presence of the sulfanyl group enhances its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. For instance, compounds related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound 16HepG2 (Liver Cancer)6.29
Compound 16HCT-116 (Colorectal Cancer)2.44
Compound 9HePG-2 (Liver Cancer)17.35
Compound 7HCT-116 (Colorectal Cancer)27.05

These results indicate that specific substitutions on the quinazoline structure can significantly enhance cytotoxicity and selectivity towards cancer cells .

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of topoisomerase II and DNA intercalation. The ability to intercalate into DNA allows these compounds to disrupt essential cellular processes such as replication and transcription:

  • Topoisomerase II Inhibition : Compounds derived from this class have shown to inhibit topoisomerase II with IC50 values ranging from 7.45 μM to 15.16 μM, indicating a moderate to high level of activity against this target .
  • DNA Intercalation : The binding affinity for DNA is crucial for their anticancer activity, with some derivatives showing intercalation activity as low as 10.25 μM .

Study on Cytotoxicity

A comprehensive study evaluated the cytotoxic effects of several synthesized triazoloquinazoline derivatives against multiple cancer cell lines including HepG2, MCF-7 (breast cancer), PC3 (prostate cancer), and HCT-116. The study concluded that many derivatives exhibited moderate cytotoxicity with IC50 values indicating significant potential for these compounds in cancer therapy .

Pharmacological Evaluation

Another investigation focused on the pharmacological evaluation of these compounds revealed that they not only possess anticancer properties but also show promise in modulating other biological pathways such as anti-inflammatory activities and potential neuroprotective effects during ischemic conditions .

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